Fmoc-N-Me-Aib-OH
Overview
Description
Fmoc-N-Me-Aib-OH: N-Fmoc-alpha-(methylamino)isobutyric acid or Fmoc-N,2-dimethylalanine , is a derivative of amino acids used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis due to its stability and ease of removal under basic conditions .
Mechanism of Action
Target of Action
Fmoc-N-Me-Aib-OH, also known as N-Fmoc-α-(methylamino)isobutyric acid or Fmoc-N,2-dimethylalanine , is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of amino acids, which it protects during peptide synthesis .
Mode of Action
The mode of action of this compound involves the protection of the amino group in amino acids during peptide synthesis . The compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This protection is crucial as it prevents the amino group from reacting with other compounds during the synthesis process . The Fmoc group is then rapidly removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to peptide synthesis . The compound plays a crucial role in the formation of peptide bonds, which are fundamental to the structure and function of proteins . By protecting the amino group during synthesis, this compound allows for the precise assembly of amino acids into complex peptide structures .
Pharmacokinetics
It is known that the compound is solid at room temperature and is typically stored at 2-8°c .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with the desired sequence of amino acids . By protecting the amino group during synthesis, the compound ensures that the amino acids can be assembled in the correct order without unwanted reactions .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH . The compound is typically used in controlled laboratory environments where these factors can be precisely regulated . This ensures the stability of the compound and the efficacy of the peptide synthesis process .
Biochemical Analysis
Biochemical Properties
Fmoc-N-Me-Aib-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It is used as a building block in solid-phase peptide synthesis due to its stability and reactivity. The compound interacts with various enzymes and proteins during the synthesis process. For instance, it is involved in reactions catalyzed by enzymes such as N, N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), which facilitate the formation of peptide bonds . The interactions between this compound and these enzymes are essential for the successful synthesis of peptides.
Cellular Effects
The effects of this compound on cellular processes are significant, particularly in the context of peptide synthesis. This compound influences cell function by participating in the synthesis of peptides that can affect cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using this compound can modulate signaling pathways by acting as ligands for receptors or by inhibiting specific enzymes . These interactions can lead to changes in gene expression and alterations in cellular metabolism, highlighting the importance of this compound in cellular biochemistry.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Fmoc group provides hydrophobic and aromatic interactions that facilitate the binding of the compound to target molecules . Additionally, the methylamino group of this compound can participate in hydrogen bonding and electrostatic interactions, further stabilizing the binding complex. These interactions are crucial for the compound’s role in enzyme inhibition or activation, as well as in modulating gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions (2-8°C), but its stability can be affected by prolonged exposure to light and moisture . Over time, degradation of this compound can lead to a decrease in its effectiveness in peptide synthesis. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it is used to synthesize bioactive peptides.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and effective in peptide synthesis. At higher doses, there can be toxic or adverse effects, including potential disruptions in cellular metabolism and enzyme function . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage, indicating the importance of optimizing dosage levels in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to peptide synthesis. The compound interacts with enzymes such as DCC and DMAP, which are involved in the activation and coupling of amino acids during peptide bond formation . These interactions are essential for the efficient synthesis of peptides and can influence metabolic flux and metabolite levels within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s hydrophobic nature allows it to associate with lipid membranes, facilitating its transport across cellular compartments . Additionally, binding proteins can help localize and accumulate this compound in specific regions of the cell, enhancing its effectiveness in peptide synthesis.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or Golgi apparatus, where peptide synthesis occurs . These localization signals are crucial for the compound’s activity and function, ensuring that it is present in the right cellular context for effective peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Me-Aib-OH typically involves the protection of the amino group with the Fmoc group. One common method is the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino group to form the Fmoc-protected amino acid .
Industrial Production Methods: In industrial settings, the production of this compound often employs solid-phase synthesis techniques. A notable method involves the use of 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid. The alkylation step can be performed using either dimethyl sulfate or methyl iodide, following the Biron−Kessler method .
Chemical Reactions Analysis
Types of Reactions: Fmoc-N-Me-Aib-OH primarily undergoes reactions typical of amino acids and Fmoc-protected compounds. These include:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Common Reagents and Conditions:
Deprotection: 20% piperidine in N,N-dimethylformamide (DMF).
Coupling: DCC and DMAP in dry tetrahydrofuran (THF) under argon atmosphere.
Major Products:
Deprotection: The major product is the free amino acid.
Coupling: The major product is the peptide with the newly formed peptide bond.
Scientific Research Applications
Chemistry: Fmoc-N-Me-Aib-OH is extensively used in the synthesis of peptides, which are crucial in studying protein functions and interactions. It is particularly valuable in the development of synthetic peptides for research and therapeutic purposes .
Biology and Medicine: In biological research, this compound is used to create peptides that mimic natural proteins, aiding in the study of protein-protein interactions and enzyme functions. In medicine, these synthetic peptides are explored for their potential as therapeutic agents, including in the development of peptide-based drugs .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs and diagnostic agents. Its role in solid-phase peptide synthesis makes it a key component in the large-scale production of synthetic peptides .
Comparison with Similar Compounds
Fmoc-Aib-OH (N-α-Fmoc-α-aminoisobutyric acid): Similar in structure but lacks the N-methyl group.
Fmoc-N-Me-D-Leu-OH: Another Fmoc-protected amino acid with a different side chain.
Uniqueness: Fmoc-N-Me-Aib-OH is unique due to the presence of the N-methyl group, which can influence the steric and electronic properties of the resulting peptides. This can lead to differences in peptide stability, bioavailability, and interaction with biological targets compared to non-methylated analogs .
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-20(2,18(22)23)21(3)19(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17H,12H2,1-3H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPNKXXPYGPHJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399913 | |
Record name | Fmoc-N-Me-Aib-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400779-65-9 | |
Record name | Fmoc-N-Me-Aib-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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